![molecular formula C31H41NO4 B6609740 2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid CAS No. 2770358-98-8](/img/structure/B6609740.png)
2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid
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Overview
Description
This compound is also known as Fexofenadine Related Compound B . It is a reference standard and its molecular formula is C32H39NO4.HCl.H2O . It is related to Fexofenadine, an over-the-counter second-generation antihistamine used in the treatment of various allergic symptoms .
Molecular Structure Analysis
The molecular weight of this compound is 501.7 g/mol . The InChI string and Canonical SMILES for this compound are available, which provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 501.7 g/mol . It has a XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .properties
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]-1-bicyclo[1.1.1]pentanyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO4/c1-28(2,27(34)35)30-20-29(21-30,22-30)26(33)14-9-17-32-18-15-25(16-19-32)31(36,23-10-5-3-6-11-23)24-12-7-4-8-13-24/h3-8,10-13,25-26,33,36H,9,14-22H2,1-2H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMORTDZVCBWQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C12CC(C1)(C2)C(CCCN3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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